molecular formula C19H17FN2O2S2 B4021562 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B4021562
M. Wt: 388.5 g/mol
InChI Key: JPAFDPSGVBFVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a sulfanyl-linked 4-fluorophenyl ketone moiety at position 2, a propenyl group at position 3, and dimethyl substitutions at positions 5 and 5. The fluorophenyl group enhances lipophilicity and metabolic stability, while the propenyl substituent introduces steric and electronic effects that may influence target binding . The thieno[2,3-d]pyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry, known for interactions with enzymes such as dihydrofolate reductase (DHFR) and kinases .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S2/c1-4-9-22-18(24)16-11(2)12(3)26-17(16)21-19(22)25-10-15(23)13-5-7-14(20)8-6-13/h4-8H,1,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAFDPSGVBFVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core: This step involves the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the 4-fluorophenyl group: This step may involve a nucleophilic substitution reaction using a suitable fluorinated reagent.

    Attachment of the prop-2-en-1-yl group: This step can be achieved through an alkylation reaction.

    Incorporation of the sulfanyl group: This step may involve a thiolation reaction using a suitable thiol reagent.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Chemical Reactivity and Transformations

The compound’s functional groups enable participation in various chemical reactions:

Nucleophilic Substitution

The sulfanyl group (-S-) is reactive toward nucleophilic substitution. For example:

  • Reaction : Substitution of the sulfanyl group with amines or hydroxyl groups under basic conditions.

  • Conditions : DMF, room temperature, or elevated temperatures.

  • Outcome : Formation of novel thienopyrimidine derivatives with altered biological activity.

Oxidation/Reduction

The thieno[2,3-d]pyrimidine core and allyl group may undergo redox transformations:

  • Oxidation : Potential oxidation of the sulfur atom to sulfoxide or sulfone derivatives.

  • Reduction : Reduction of the allyl group to a saturated chain (e.g., via hydrogenation).

Cycloaddition

The allyl group can participate in [4+2] or [2+4] cycloaddition reactions (e.g., Diels-Alder or ene reactions) with electron-deficient dienophiles.

Hydrolysis

The oxoethyl group (C=O) may undergo hydrolysis to form carboxylic acids or their derivatives, altering the compound’s polarity and reactivity.

Analytical Characterization

Structural and reaction monitoring are typically performed using:

  • NMR Spectroscopy : 1H{}^{\text{1}}\text{H}-NMR and 13C{}^{\text{13}}\text{C}-NMR to confirm regiochemistry and functional group integrity .

  • Mass Spectrometry : Electrospray ionization (ESI) or MALDI-TOF to determine molecular weight and purity.

  • Thin-Layer Chromatography (TLC) : For reaction progress monitoring and impurity detection.

Comparison of Reaction Types

Reaction TypeConditions/ReagentsOutcome/Relevance
Nucleophilic SubstitutionDMF, base (e.g., NaH)Novel thienopyrimidine derivatives
OxidationOxidizing agents (e.g., H₂O₂)Sulfoxide/sulfone analogs
CycloadditionElectron-deficient dienophilesCyclic adducts
HydrolysisAcidic/basic aqueous solutionsCarboxylic acid derivatives

Research Findings

  • Biological Activity : Thieno[2,3-d]pyrimidine derivatives are studied for anticancer and anti-inflammatory properties, often linked to kinase inhibition.

  • Spectral Data : For structural analogs, 1H{}^{\text{1}}\text{H}-NMR shifts for the allyl group typically appear as multiplets around δ 5.0–6.5 ppm, while the oxoethyl group resonates near δ 4.0–5.0 ppm .

  • Reactivity Trends : The sulfanyl group’s reactivity is modulated by electron-withdrawing groups (e.g., fluorine), enhancing nucleophilic substitution rates.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. The compound's structure suggests potential interactions with key biological targets involved in cancer pathways. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, making this compound a candidate for further exploration in oncology .

Enzyme Inhibition

The presence of the sulfanyl group in the compound may facilitate interactions with enzymes that are critical in metabolic pathways. Compounds with similar structures have been reported to act as enzyme inhibitors, which could be beneficial in treating diseases where enzyme regulation is crucial .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Thieno[2,3-d]pyrimidinone Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The 4-fluorophenyl and prop-2-en-1-yl groups are introduced through substitution reactions.
  • Characterization : Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the identity and purity of the synthesized compound .

Case Study: Anticancer Screening

In a recent study, derivatives of thieno[2,3-d]pyrimidines were screened against various cancer cell lines, including breast and lung cancer models. The results indicated that compounds with structural similarities to 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study: Enzyme Interaction

Another research effort focused on evaluating the compound's ability to inhibit specific kinases involved in cancer progression. The study utilized biochemical assays to measure the inhibition rates and found promising results that warrant further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Name / ID R2 Substituent R3 Substituent 5,6 Substituents Key Biological Activity/Notes Reference
Target Compound [2-(4-Fluorophenyl)-2-oxoethyl]S- Prop-2-en-1-yl Dimethyl Hypothesized anticancer/antimicrobial activity -
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (5a) Benzylamino H Dimethyl Cytotoxic (MDA-MB-435 melanoma, GP = −31.02%)
BPOET [2-(4-Bromophenyl)-2-oxoethyl]S- Ethyl H Persister cell resuscitation via ribosome activation
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one [2-(4-Fluorophenyl)-2-oxoethyl]S- Ethyl Dimethyl Structural analog with modified R3 group
CID 1890488 [2-(4-Fluorophenyl)-2-oxoethyl]S- 4-Methylphenyl Tetrahydro Saturated ring system; structural data reported
2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one [2-(3,4-Dichlorophenyl)-2-oxoethyl]S- Ethyl Dimethyl Enhanced electron-withdrawing effects from Cl

Key Observations:

R2 Substituent: The 4-fluorophenyl group in the target compound offers a balance of lipophilicity and electronic effects compared to bromophenyl (BPOET, ) or dichlorophenyl () analogs. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in target enzymes . The benzylamino group in compound 5a () demonstrates the importance of nitrogen-containing substituents for cytotoxicity, suggesting that the target compound’s sulfanyl group may require optimization for similar activity .

This could affect pharmacokinetics, such as metabolic oxidation pathways .

Activity Trends and Mechanistic Insights

  • Anticancer Activity: Compound 5a () highlights the role of amino substituents in cytotoxicity, whereas the target compound’s sulfanyl group may shift the mechanism toward non-cytotoxic pathways (e.g., enzyme inhibition) .
  • Dihydrofolate Reductase (DHFR) Inhibition: Amino-arylaminomethyl derivatives () show DHFR inhibition, suggesting the target compound’s dimethyl and propenyl groups could be explored for similar applications .

Biological Activity

The compound 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anti-cancer, anti-inflammatory, and antimicrobial properties based on recent research findings.

Structural Characteristics

The thieno[2,3-d]pyrimidine scaffold is known for its structural similarity to quinazolines and nucleobases, which allows it to exhibit various biological activities. The specific modifications in the compound's structure, such as the presence of a 4-fluorophenyl group and a sulfanyl moiety, may enhance its pharmacological profile.

Anti-Cancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives often display significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study synthesized several thieno[2,3-d]pyrimidin-4(3H)-one derivatives and evaluated their cytotoxic effects on human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The results showed that compounds with similar structures exhibited IC50 values ranging from 0.94 μM to higher concentrations depending on the specific derivative tested. Notably, compounds demonstrated selective toxicity towards cancer cells while sparing normal human liver cells .
CompoundCell LineIC50 (μM)Notes
Compound 15A5490.94Strongest anti-proliferative effect
Compound 19MCF-7Not specifiedInhibits multiple cancer types

Anti-Inflammatory Activity

Compounds with thieno[2,3-d]pyrimidine structures have also been investigated for their anti-inflammatory properties. For example:

  • Mechanistic Studies : Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may modulate inflammatory pathways effectively .

Antimicrobial Activity

The thieno[2,3-d]pyrimidine scaffold has been explored for its potential antimicrobial effects:

  • Antimicrobial Testing : Compounds within this class have demonstrated activity against various bacterial strains. The presence of specific substituents may enhance their ability to penetrate bacterial membranes or inhibit essential bacterial enzymes .

Case Studies

  • Cytotoxicity in Breast Cancer Cells : A study focused on a series of thieno[2,3-d]pyrimidine derivatives showed that certain modifications led to enhanced cytotoxicity against triple-negative breast cancer cells by targeting epidermal growth factor receptors (EGFR) .
  • Inflammation Models : In vitro studies using macrophage cell lines revealed that selected thieno[2,3-d]pyrimidine derivatives reduced inflammation markers significantly when stimulated with lipopolysaccharides (LPS), indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What is the optimal synthetic route for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves sequential nucleophilic substitution and coupling reactions. For example, thiol-containing intermediates can react with halogenated precursors under reflux conditions (e.g., DMF, 80–100°C) to introduce the sulfanyl group. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Characterization should include 1H NMR for structural confirmation (e.g., verifying the 4-fluorophenyl proton signals at δ 7.8–8.1 ppm) and HRMS for molecular weight validation. Reaction optimization may involve adjusting catalysts (e.g., K₂CO₃ for deprotonation) and monitoring yields at varying temperatures .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Methodological Answer : Use 1H NMR to confirm substituent positions (e.g., allyl group protons at δ 5.0–5.5 ppm and methyl groups at δ 2.1–2.4 ppm). HRMS (ESI+) validates the molecular formula (e.g., [M+H]+ peak matching theoretical mass). For crystalline derivatives, X-ray crystallography resolves 3D conformation, particularly for assessing steric effects from the 5,6-dimethyl and prop-2-en-1-yl groups. HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate environmental fate, including abiotic/biotic degradation?

  • Methodological Answer : Follow the framework in Project INCHEMBIOL ():
  • Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25–50°C, analyzing degradation via LC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents, monitoring by UV-Vis spectroscopy.
  • Biodegradation : Use soil microcosms or activated sludge, quantifying residual compound via GC-MS.
  • Partitioning : Determine logP (octanol-water) experimentally or via computational models (e.g., COSMOtherm) .

Q. What experimental strategies address contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardized Assays : Replicate enzyme inhibition (e.g., kinase assays) under controlled conditions (pH, temperature, ionic strength).
  • Statistical Rigor : Use randomized block designs () to minimize variability. For IC₅₀ discrepancies, apply ANOVA to compare results across labs.
  • Structural Confirmation : Verify compound purity and stereochemistry, as impurities or racemic mixtures may skew activity .

Q. How can the compound’s potential as a kinase inhibitor be systematically evaluated?

  • Methodological Answer :
  • Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence assays to measure inhibition.
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, correlating with kinase target expression (Western blot).
  • Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding interactions with the thieno[2,3-d]pyrimidin-4-one core .

Q. What methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Simulated Gastric Fluid : Incubate in HCl (pH 1.2, 37°C) for 2 hours, analyzing degradation by LC-MS.
  • Plasma Stability : Mix with human plasma (37°C, 24 hours), precipitate proteins with acetonitrile, and quantify remaining compound.
  • Thermal Stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and detect polymorphic transitions .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility or logP values reported in literature?

  • Methodological Answer :
  • Experimental Reassessment : Measure solubility in triplicate using shake-flask method (aqueous buffer, 25°C) with HPLC quantification.
  • Cross-Validation : Compare experimental logP (via octanol-water partitioning) with computational predictions (e.g., SwissADME).
  • Meta-Analysis : Use systematic reviews to identify outliers and assess methodological differences (e.g., buffer ionic strength) .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueExpected Signals/PeaksReference
1H NMRδ 5.0–5.5 ppm (allyl CH₂), δ 2.1–2.4 ppm (CH₃)
HRMS (ESI+)[M+H]+ = Calculated m/z ± 0.001 Da
X-ray CrystallographyC-C bond lengths (1.48–1.52 Å) in thieno-pyrimidine core

Q. Table 2: Environmental Degradation Experimental Parameters

ConditionParametersReference
Hydrolysis (pH 7.4)37°C, 72 hours, LC-MS monitoring
Photolysis (UV)λ = 254 nm, 24 hours, quartz cuvette
Soil Biodegradation25°C, 30-day incubation, GC-MS analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.